![molecular formula C24H22O6 B14328682 5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one CAS No. 111436-91-0](/img/structure/B14328682.png)
5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by the presence of benzyloxy and methoxy groups attached to the benzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving suitable precursors such as o-hydroxyaryl ketones.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced through etherification reactions using benzyl bromide and a suitable base.
Methoxylation: The methoxy groups can be introduced through methylation reactions using methyl iodide and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert them into other functional groups.
Substitution: The benzyloxy and methoxy groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., benzyl bromide) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing groups, while reduction may yield simpler benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dimethoxy-2-benzofuran-1(3H)-one: Lacks the benzyloxy groups, making it less hydrophobic.
5,7-Dibenzyloxy-2-benzofuran-1(3H)-one: Lacks the methoxy groups, affecting its reactivity and solubility.
5-Methoxy-7-benzyloxy-2-benzofuran-1(3H)-one: Contains only one benzyloxy and one methoxy group, leading to different chemical properties.
Uniqueness
5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties such as increased hydrophobicity and specific reactivity patterns. These properties make it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
111436-91-0 |
|---|---|
Molekularformel |
C24H22O6 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
5,7-bis(phenylmethoxymethoxy)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C24H22O6/c25-24-23-20(15-28-24)11-21(29-16-26-13-18-7-3-1-4-8-18)12-22(23)30-17-27-14-19-9-5-2-6-10-19/h1-12H,13-17H2 |
InChI-Schlüssel |
YYAMMIAETGRBDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC(=C2)OCOCC3=CC=CC=C3)OCOCC4=CC=CC=C4)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



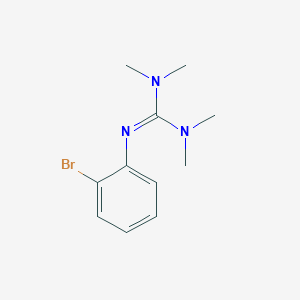
![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
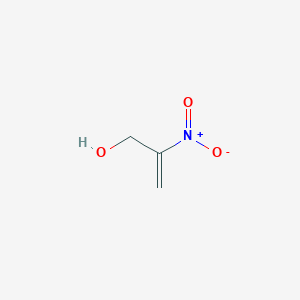

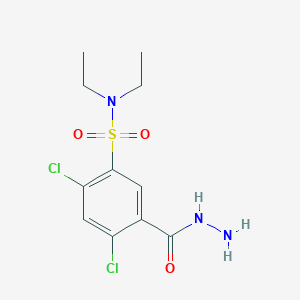
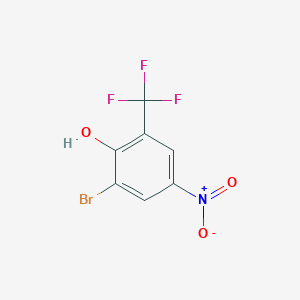
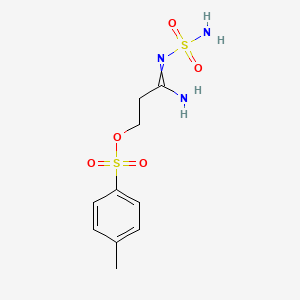
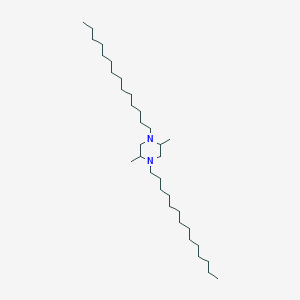
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)

![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)


